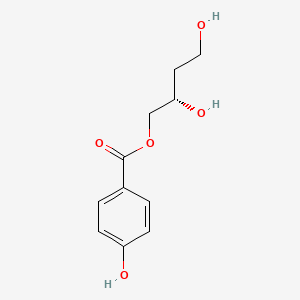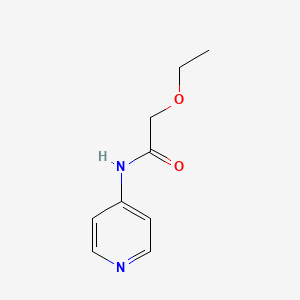
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Deprotected amino acids.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butoxycarbamoyl)-3-methylbutanoic acid
- 2-(tert-Butoxycarbamoyl)-2-methylpropanoic acid
- 2-(tert-Butoxycarbamoyl)-4-ethylpentanoic acid
Uniqueness
2-(tert-Butoxycarbamoyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl group attached to the amino group of 4-methylpentanoic acid. This structure provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a valuable compound in organic synthesis .
Eigenschaften
CAS-Nummer |
608520-22-5 |
|---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbamoyl]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(10(14)15)9(13)12-16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
ZDXVVRGNXUCVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NOC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)


![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)

![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)


![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)

